![molecular formula C12H13NO B13709301 2,3,4,4a-Tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one](/img/structure/B13709301.png)
2,3,4,4a-Tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,4a-Tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one is a heterocyclic compound with a unique structure that combines elements of both indene and pyridine. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4a-Tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one typically involves the reaction of indanone derivatives with various reagents under controlled conditions. One common method involves the use of substituted phenyl hydrazines in the presence of acetic acid as both a catalyst and solvent . The reaction proceeds through a Fischer indole synthesis pathway, yielding the desired tetrahydroindeno-pyridine structure.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,4a-Tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex structures, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield different tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroindeno-pyridine derivatives.
Applications De Recherche Scientifique
2,3,4,4a-Tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one has several applications in scientific research:
Medicinal Chemistry: This compound has shown potential as a scaffold for developing new drugs, particularly for targeting neurological disorders and cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, making it valuable for chemical research and development.
Biological Studies: Researchers use this compound to study its interactions with various enzymes and receptors, providing insights into its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 2,3,4,4a-Tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit cholinesterase enzymes, which are involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the brain, potentially offering therapeutic benefits for neurological conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indeno[2,1-a]indene, 4b,5,9b,10-tetrahydro: This compound shares a similar indene structure but differs in its specific ring fusion and functional groups.
4,7-Methano-1H-indene, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro: Another related compound with a different substitution pattern and chlorine atoms.
Uniqueness
2,3,4,4a-Tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one is unique due to its specific combination of indene and pyridine rings, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C12H13NO |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
1,2,3,4,4a,9b-hexahydroindeno[1,2-c]pyridin-5-one |
InChI |
InChI=1S/C12H13NO/c14-12-9-4-2-1-3-8(9)11-7-13-6-5-10(11)12/h1-4,10-11,13H,5-7H2 |
Clé InChI |
VCBRMDJGNZTTRW-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC2C1C(=O)C3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


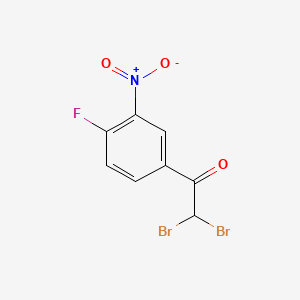

![Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl]](/img/structure/B13709239.png)
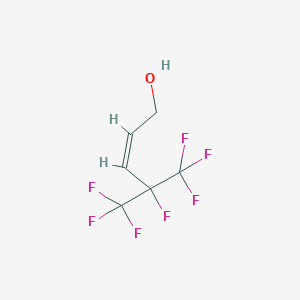
![2,4,7-Trichloro-5-methylpyrido[3,2-d]pyrimidin-6(5H)-one](/img/structure/B13709252.png)
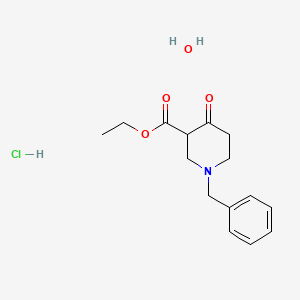
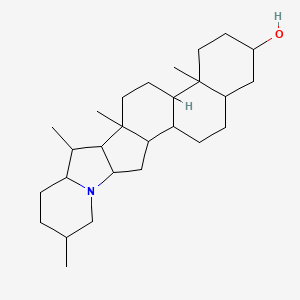
![1-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B13709269.png)
![6,19-Dimethyl-3,6,9,16,19,22-hexaazatricyclo[22.2.2.2<11,14>]triaconta-1(27),11,13,24(28),25,29-hexaene](/img/structure/B13709282.png)
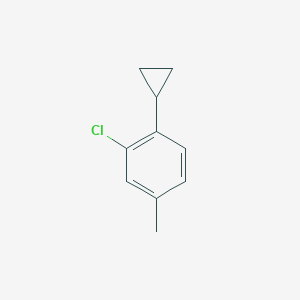


![1-Chloro-2-[2-(chloromethoxy)ethyl]benzene](/img/structure/B13709309.png)

